molecular formula C17H11BrO5 B1372751 [4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid CAS No. 1010877-03-8

[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid

Cat. No. B1372751
M. Wt: 375.2 g/mol
InChI Key: KEHQDCWUXOPZMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[4-(6-Bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid” is a chemical compound with the molecular formula C17H11BrO5 . It has an average mass of 375.170 Da and a mono-isotopic mass of 373.978973 Da . This compound is offered by several suppliers for research and pharmaceutical testing .

Scientific Research Applications

Antibacterial and Antifungal Agents

  • Novel 4-hydroxycoumarin derivatives, including structures related to [4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid, show potential as antibacterial and antifungal agents. Their effectiveness against various bacterial and fungal strains has been noted in research (Čačić et al., 2006).

Antioxidant Properties

  • Certain derivatives of 4-hydroxycoumarin, a related compound, have been studied for their antioxidant properties. These compounds, including ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate, have shown significant antioxidant activity in various assays (Stanchev et al., 2009).

GPR35 Receptor Agonists

  • Research has identified derivatives of chromen-4-one-2-carboxylic acid as potent agonists for the GPR35 receptor, a protein that could be significant in various physiological processes and disease states. The most potent agonists identified include 6-bromo-4-oxo-4H-chromene-2-carboxylic acid derivatives (Funke et al., 2013).

Antineoplastic Activity

  • Compounds related to 4-hydroxycoumarin, which include [4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid, have shown promise in antineoplastic (anticancer) activity. For instance, derivatives like 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromene have demonstrated significant effects against human tumor cell lines (Gašparová et al., 2013).

Mosquito Larvicidal Activity

  • Derivatives of 4-methyl-7-hydroxy coumarin, closely related to the compound , have been identified as effective larvicides against mosquito species such as Aedes aegypti and Culex quinquefasciatus. This suggests potential use in controlling mosquito populations and the diseases they transmit (Deshmukh et al., 2008).

properties

IUPAC Name

2-[4-(6-bromo-2-oxochromen-3-yl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrO5/c18-12-3-6-15-11(7-12)8-14(17(21)23-15)10-1-4-13(5-2-10)22-9-16(19)20/h1-8H,9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHQDCWUXOPZMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=CC(=C3)Br)OC2=O)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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